3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid
Description
3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid is a synthetic benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. The benzofuran ring is functionalized at position 5 with a 4-fluorobenzyl ether group and at position 3 with a carbonyl-linked aminopropanoic acid moiety. The propanoic acid group may improve solubility or act as a pharmacophore for target engagement.
Properties
Molecular Formula |
C20H18FNO5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[[5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C20H18FNO5/c1-12-19(20(25)22-9-8-18(23)24)16-10-15(6-7-17(16)27-12)26-11-13-2-4-14(21)5-3-13/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
WMBWPHMTPZJCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.
Coupling Reactions: The final step involves coupling the benzofuran derivative with propanoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halides and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous molecules from the provided evidence, focusing on structural features, molecular properties, and synthesis strategies:
Key Structural and Functional Insights:
Benzofuran vs. Furan/Thiazolidinone Cores: The target compound’s benzofuran core (rigid, planar) contrasts with furan or thiazolidinone systems in and , which offer greater conformational flexibility. Benzofurans are often preferred for π-π stacking in enzyme binding pockets .
Fluorinated Substituents: The 4-fluorobenzyl group in the target enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s Fmoc derivatives).
Acid Functionality: The propanoic acid group in the target may improve solubility relative to shorter-chain acids (e.g., acetic acid in ). This aligns with strategies to balance polarity for bioavailability .
Synthesis Strategies: The target’s synthesis likely involves etherification (for the 4-fluorobenzyloxy group) and amide coupling (for the propanoic acid linkage), paralleling methods in (acid formation via NaOEt-mediated deprotection) .
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